REACTION_CXSMILES
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Br[C:2]1[CH:3]=[CH:4][C:5]([F:13])=[C:6]([CH:8]2[O:12]CCO2)[CH:7]=1.C([Li])CCC.CON(C)[C:22](=[O:24])[CH3:23]>>[C:22]([C:2]1[CH:3]=[CH:4][C:5]([F:13])=[C:6]([CH:7]=1)[CH:8]=[O:12])(=[O:24])[CH3:23]
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Name
|
|
Quantity
|
5.2 g
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Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C1)C1OCCO1)F
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Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(CCC)[Li]
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Name
|
hexanes
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Quantity
|
13.2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.36 mL
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Type
|
reactant
|
Smiles
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CON(C(C)=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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-40 °C
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Type
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CUSTOM
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Details
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the solution is stirred for 25 minutes @ −40° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
in dry
|
Type
|
CUSTOM
|
Details
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of dry
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Type
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TEMPERATURE
|
Details
|
The solution is warmed to RT
|
Type
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STIRRING
|
Details
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with stirring for 1 hour
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Duration
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1 h
|
Type
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ADDITION
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Details
|
The solution is poured into a flask
|
Type
|
ADDITION
|
Details
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containing 1.0M HCl (100 mL)
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Type
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TEMPERATURE
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Details
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heated to 65° C.
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Type
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STIRRING
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Details
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with vigorous stirring overnight
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Duration
|
8 (± 8) h
|
Type
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TEMPERATURE
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Details
|
Upon cooling the oily product
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Type
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EXTRACTION
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Details
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is extracted into EtOAc (200 mL)
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Type
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WASH
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Details
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the organic layer is washed with water and brine (200 mL each)
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer is dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
|
Type
|
CUSTOM
|
Details
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The solvent is removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
the product is purified on a Biotage Flash 75L (800 g silica) cartridge
|
Type
|
ADDITION
|
Details
|
The product containing fractions
|
Type
|
CUSTOM
|
Details
|
the solvent is removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
The product is dried under vacuum
|
Type
|
CUSTOM
|
Details
|
yielding an oily yellow solid
|
Reaction Time |
25 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)C=1C=CC(=C(C=O)C1)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |